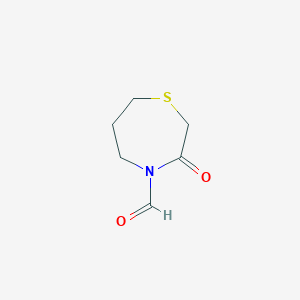

3-Oxo-1,4-thiazepane-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

111073-15-5 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

3-oxo-1,4-thiazepane-4-carbaldehyde |

InChI |

InChI=1S/C6H9NO2S/c8-5-7-2-1-3-10-4-6(7)9/h5H,1-4H2 |

InChI Key |

ONBFCRTYSLBMRQ-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)CSC1)C=O |

Canonical SMILES |

C1CN(C(=O)CSC1)C=O |

Synonyms |

1,4-Thiazepine-4(5H)-carboxaldehyde, tetrahydro-3-oxo- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo 1,4 Thiazepane 4 Carbaldehyde and Its Derivatives

Strategies for Constructing the 1,4-Thiazepane (B1286124) Ring System

The formation of the seven-membered 1,4-thiazepane ring is a key challenge in the synthesis of these compounds. Methodologies often focus on creating the 3-oxo (lactam) functionality as part of the ring-forming process.

Cyclization Reactions Involving Alpha,Beta-Unsaturated Carbonyl Compounds and Thioamines

A prominent and effective strategy for synthesizing the 1,4-thiazepan-3-one (B14870562) core involves the reaction between α,β-unsaturated carbonyl compounds and bifunctional 1,2-amino thiols, such as cysteamine. nih.gov This approach builds the heterocyclic ring through a sequence of addition and cyclization reactions.

The underlying mechanism of this cyclization typically proceeds through a tandem conjugate addition/cyclization pathway. nih.gov The reaction is initiated by a 1,4-Michael addition (also known as conjugate addition) of the thiol group from the 1,2-amino thiol to the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound. This step is a versatile and widely used method for forming carbon-sulfur bonds. nih.gov

Following the initial Michael addition, an intermediate is formed which then undergoes an intramolecular 1,2-cycloaddition (acylation). The nucleophilic amino group attacks the carbonyl carbon (often an ester), leading to the displacement of the leaving group (e.g., an alkoxide) and the formation of the seven-membered lactam ring. nih.gov Initial attempts to synthesize 1,4-thiazepanones sometimes involved a two-step process, such as creating an amide bond first, followed by an intramolecular conjugate addition. However, this sequence can be less effective due to the reduced electrophilicity of the β-carbon in the intermediate. nih.gov Therefore, the sequence of Michael addition followed by cyclization is often preferred. nih.gov

To improve efficiency and yield, one-pot procedures have been developed for the synthesis of 1,4-thiazepanones. These methods combine the Michael addition and cyclization steps into a single synthetic operation without the need for isolating intermediates. nih.gov In a typical one-pot synthesis, a 1,2-amino thiol like cysteamine is reacted with an α,β-unsaturated ester in the presence of a base. nih.gov

Historically, these cyclizations under basic conditions were slow, often taking several days and resulting in low yields. nih.gov However, significant improvements have been made. The use of more reactive esters, such as trifluoroethyl esters, and milder reaction conditions can dramatically shorten reaction times to as little as 0.5 to 3 hours and improve yields. nih.gov The reaction conditions are often tolerant of various functional groups on the α,β-unsaturated ester, allowing for the synthesis of a diverse library of 1,4-thiazepanone derivatives. nih.gov

Table 1: Optimization of One-Pot Synthesis of a 1,4-Thiazepanone Derivative This table illustrates the effect of base and catalyst on the yield of a model reaction between an α,β-unsaturated ester and cysteamine.

| Entry | Base | Catalyst (0.2 equiv) | Yield (%) |

|---|---|---|---|

| 1 | DBU | None | 11 |

| 2 | DIEA | None | No Product |

| 3 | Et3N | None | No Product |

| 4 | NaOH | None | Modest Yield (after 5 days) |

| 5 | DBU | Imidazole | 53 |

Multicomponent Reaction Approaches in Thiazepane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer a highly efficient route to complex heterocyclic structures. nih.gov This strategy enhances atom economy and reduces the number of synthetic steps and purification processes. Several MCRs have been adapted for the synthesis of thiazepine and related heterocyclic systems. For instance, a one-pot, three-component Sonogashira coupling-Michael addition-cyclocondensation sequence has been employed to synthesize 2,4-disubstituted benzo[b] organic-chemistry.orgjk-sci.comthiazepines under mild conditions. nih.gov

The Ugi four-component condensation (U-4CR) is a powerful MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. researchgate.net Modifications of this classic reaction have been developed to generate diverse heterocyclic cores. A notable application is the synthesis of heteroaryl-fused 3-oxo-1,4-thiazepine derivatives. researchgate.net

This modified Ugi condensation allows for the construction of complex, fused ring systems that incorporate the 3-oxo-1,4-thiazepine moiety. researchgate.net The standard Ugi reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement leads to the final α-acylamino amide product. nih.gov In the modified synthesis for thiazepines, bifunctional starting materials are used, where one of the components contains the necessary thiol and amine (or carboxylic acid) functionalities, which engage in a post-Ugi intramolecular cyclization to form the desired thiazepine ring. This approach is highly valuable for creating libraries of complex molecules with potential biological activity. researchgate.net A similar strategy has been used to generate related 3-oxo-1,4-diazepine structures, highlighting the versatility of the Ugi reaction in constructing seven-membered heterocyclic rings. researchgate.net

Strategic Incorporation of the Carbaldehyde Moiety

Once the 3-oxo-1,4-thiazepane (a cyclic lactam) is synthesized, the final step to obtain the target compound is the introduction of a carbaldehyde (-CHO) group at the nitrogen atom (N-4). This transformation is an N-formylation reaction.

A practical and widely used method for the N-formylation of secondary amines is the use of formic acid. scispace.comnih.gov The reaction typically involves heating the amine (in this case, the 1,4-thiazepan-3-one) with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water formed during the condensation. nih.gov This method is advantageous because it uses an inexpensive reagent, does not require strictly anhydrous conditions, and generally proceeds in high yields without racemization if chiral centers are present. scispace.com The procedure is selective for N-formylation even in the presence of other functional groups like hydroxyls. nih.gov

Another classic method for formylation is the Vilsmeier-Haack reaction. organic-chemistry.orgjk-sci.comchemistrysteps.com This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com The resulting electrophilic chloromethyliminium salt is a potent formylating agent. chemistrysteps.com While the Vilsmeier-Haack reaction is most commonly used for the C-formylation of electron-rich aromatic and heteroaromatic compounds, it can also be used to formylate other nucleophiles. organic-chemistry.orgijpcbs.com However, for the direct formylation of a secondary amine within a lactam, methods utilizing formic acid are generally more direct and common. scispace.comnih.gov

Table 2: Common Reagents for N-Formylation

| Reagent System | Description | Typical Conditions | Reference |

|---|---|---|---|

| Formic Acid | Direct condensation with the amine. | Reflux in toluene with a Dean-Stark trap. | scispace.com, nih.gov |

| Acetic Formic Anhydride | A highly reactive formylating agent, often prepared in situ. | Low temperatures (e.g., -20 °C). | nih.gov |

| Chloral | Reacts with amines to form a formamide and chloroform. | Low temperatures, suitable for basic amines. | nih.gov |

| Vilsmeier Reagent (DMF/POCl₃) | An electrophilic iminium salt used for formylation. | Generally used for C-formylation of activated rings. | organic-chemistry.org, chemistrysteps.com |

Analogous Considerations from Pyrazole-4-Carbaldehyde Synthesis (e.g., Vilsmeier-Haack Reaction)

A plausible and widely utilized method for the introduction of a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to effect formylation of electron-rich systems. While direct examples on the 1,4-thiazepan-3-one ring are scarce, analogies can be drawn from its application in the synthesis of other heterocyclic aldehydes, such as pyrazole-4-carbaldehydes.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide array of aromatic and heteroaromatic substrates. nrochemistry.com The reaction proceeds through an electrophilic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile. masterorganicchemistry.com The success of the reaction is contingent on the nucleophilicity of the substrate.

In the context of 3-Oxo-1,4-thiazepane-4-carbaldehyde, the likely site of formylation on a precursor 1,4-thiazepan-3-one would be the nitrogen atom of the lactam. N-formylation of secondary amines and amides is a known transformation. The nitrogen atom in the 1,4-thiazepan-3-one ring, being part of an amide (lactam), is nucleophilic and could potentially react with the Vilsmeier reagent.

The general mechanism for a Vilsmeier-Haack reaction involves the following steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

Electrophilic Attack: The nucleophilic nitrogen of the 1,4-thiazepan-3-one would attack the electrophilic carbon of the Vilsmeier reagent.

Intermediate Formation and Hydrolysis: An intermediate iminium salt is formed, which upon aqueous workup, hydrolyzes to yield the N-formyl derivative, this compound.

The reactivity of heterocyclic systems in the Vilsmeier-Haack reaction is well-documented for various five- and six-membered rings. For instance, thiophene derivatives readily undergo formylation. wikipedia.org While the 1,4-thiazepane ring is a seven-membered, non-aromatic system, the presence of the nucleophilic nitrogen atom within the lactam functionality provides a reactive site for this transformation. The reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, would need to be carefully optimized to achieve the desired N-formylation without promoting side reactions.

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the thioether, the ketone (oxo group), the N-formyl group (an amide), and the carbaldehyde. Strategic manipulation of these groups allows for the synthesis of a diverse array of derivatives.

Oxidation Reactions Targeting Sulfur and Carbonyl Centers

The sulfur atom in the thiazepane ring and the carbon atoms of the carbonyl and carbaldehyde groups are susceptible to oxidation.

Oxidation of the Sulfur Center: The thioether linkage can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgarkat-usa.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures can lead to the corresponding sulfone. arkat-usa.org

| Oxidizing Agent | Target | Product |

| m-CPBA (1 equiv) | Thioether | Sulfoxide |

| m-CPBA (>2 equiv) | Thioether | Sulfone |

Oxidation of the Carbonyl and Carbaldehyde Centers: Aldehydes are generally more susceptible to oxidation than ketones. The carbaldehyde group in this compound can be oxidized to a carboxylic acid using a variety of reagents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like Tollens' reagent or Fehling's solution. The choice of oxidant would need to be carefully considered to avoid unwanted side reactions, such as oxidation of the sulfur atom or cleavage of the ring.

The N-formyl group can also be susceptible to oxidation, potentially leading to deformylation under certain conditions. libretexts.org The oxidation of tryptophan to N-formylkynurenine is a known biological process. researchgate.net

Reduction Reactions of the Aldehyde and Oxo Groups

The aldehyde and ketone functionalities in this compound can be reduced to the corresponding alcohols. The chemoselectivity of this reduction is a key consideration.

Selective Reduction of the Aldehyde: Aldehydes are generally more reactive towards nucleophilic reducing agents than ketones. Therefore, the selective reduction of the carbaldehyde group to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures. wikipedia.org

Reduction of Both Aldehyde and Ketone: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ketone to their respective primary and secondary alcohols. masterorganicchemistry.com

Reduction of the N-Formyl Group: The N-formyl group is an amide and is generally less reactive towards reduction than aldehydes and ketones. However, under forcing conditions with strong reducing agents like LiAlH₄, it can be reduced to a methyl group. Some methods have also been developed for the reductive N-formylation of amines using sodium borohydride and a carbon dioxide source, which proceeds through formoxy borohydride species. chemistrysteps.comchemistrysteps.com

| Reducing Agent | Target Functional Group(s) | Product(s) |

| Sodium Borohydride (NaBH₄) | Aldehyde > Ketone | Primary Alcohol > Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, N-formyl | Primary Alcohol, Secondary Alcohol, N-methyl |

Nucleophilic Substitution Reactions on the Carbaldehyde Moiety

The carbaldehyde group is highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. It is important to note that these are typically nucleophilic addition reactions, which may be followed by elimination, rather than direct substitution at the carbonyl carbon.

A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde to form a secondary alcohol after acidic workup. erowid.orgmdma.ch The chemoselectivity of the Grignard reagent towards the aldehyde over the ketone would depend on the steric and electronic environment of both carbonyl groups. Generally, aldehydes are more reactive than ketones towards Grignard reagents.

| Reagent Type | Example | Product after Workup |

| Organometallic | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organometallic | Organolithium Reagent (R-Li) | Secondary Alcohol |

Formation of Imines and Enamines from the Aldehyde Functionality

The reaction of the carbaldehyde group with primary or secondary amines can lead to the formation of imines or enamines, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. chemistrysteps.comchemistrysteps.comlumenlearning.com

Imine Formation: Reaction with a primary amine (R-NH₂) would yield an imine (a Schiff base), characterized by a carbon-nitrogen double bond. chemistrysteps.commasterorganicchemistry.com

Enamine Formation: Reaction with a secondary amine (R₂NH) would result in the formation of an enamine, which is an alkene adjacent to a nitrogen atom. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The regioselectivity of enamine formation would depend on the availability of alpha-protons.

These reactions are generally reversible and can be driven to completion by the removal of water. chemistrysteps.com

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Aldol) Involving the Carbaldehyde

The carbaldehyde functionality serves as a key electrophilic partner in several important carbon-carbon bond-forming reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.orglibretexts.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine oxide. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction, utilizes phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides. nrochemistry.comwikipedia.orgorganic-chemistry.orgarkat-usa.org The HWE reaction often provides excellent E-selectivity in the formation of the alkene product. arkat-usa.org

Aldol Reaction: In the presence of a suitable acid or base catalyst, the carbaldehyde can act as an electrophile in an aldol reaction with an enol or enolate nucleophile. wikipedia.orgclockss.orgiitk.ac.in If the nucleophile is generated from another molecule of this compound (if it possesses alpha-protons that can be deprotonated), a self-aldol addition would occur. Alternatively, in a crossed aldol reaction, it can react with a different enolizable carbonyl compound. wikipedia.org The initial aldol addition product is a β-hydroxy aldehyde, which can often be dehydrated under the reaction conditions to form an α,β-unsaturated aldehyde (an aldol condensation product). wikipedia.org

| Reaction Name | Reagent(s) | Key Intermediate | Product |

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane-like | (E)-Alkene (typically) |

| Aldol Addition | Enol or Enolate | Aldolate | β-Hydroxy Aldehyde |

| Aldol Condensation | Enol or Enolate | Aldolate | α,β-Unsaturated Aldehyde |

Optimization of Synthetic Pathways and Reaction Conditions

The synthesis of 1,4-thiazepanones, precursors to this compound, is often achieved through the cyclization of cysteamine or its derivatives with α,β-unsaturated esters. Traditional methods, however, are often plagued by long reaction times (3-7 days) and low yields. nih.gov Recent advancements have focused on overcoming these limitations through careful selection of catalysts, solvents, and reaction partners. nih.gov

Catalysis and Solvent Effects in Cyclization Reactions

The choice of base and the presence of additives significantly impact the efficiency of the tandem conjugate addition/cyclization reaction that forms the 1,4-thiazepanone ring. A screening of various bases revealed that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in promoting the cyclization, although initial yields can be low. Other bases such as N,N-diisopropylethylamine (DIEA), triethylamine (Et3N), and sodium hydroxide (NaOH) were found to be less effective under similar conditions. nih.gov

The addition of an acyl transfer additive, such as imidazole, can substantially improve the reaction yield. For instance, the inclusion of 0.2 equivalents of imidazole was shown to increase the yield of the desired 1,4-thiazepanone. nih.gov

Solvent choice also plays a critical role in the reaction's success. Acetonitrile (CH3CN) has been identified as a suitable solvent for this transformation. nih.gov Furthermore, the electrophilicity of the α,β-unsaturated ester is a key parameter that can be tuned to enhance reaction rates and yields. A comparison of methyl, 2,2,2-trifluoroethyl, and hexafluoroisopropyl esters demonstrated that the 2,2,2-trifluoroethyl ester is optimal, leading to significantly shorter reaction times (0.5 hours) and higher yields (around 70-71%). nih.gov Notably, with the more reactive trifluoroethyl ester, the cyclization proceeds efficiently even without the need for an imidazole additive. nih.gov

Table 1: Optimization of Cyclization Conditions for 1,4-Thiazepanones nih.gov

| Entry | Ester R Group | Base | Imidazole Present | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | -CH3 | DBU | Yes | 18 | 56 |

| 2 | -CH2CF3 | DIEA | Yes | 18 | 71 |

| 3 | -CH2CF3 | NaOH | Yes | 18 | 22 |

| 4 | -CH2CF3 | DBU | Yes | 0.5 | 70 |

| 5 | -CH2CF3 | DBU | No | 0.5 | 71 |

| 6 | -CH(CF3)2 | DBU | Yes | 1 | 50 |

Reactions performed with ester (1 equiv), cysteamine (1.2 equiv), base (2 equiv), and imidazole (0 or 20 mol %) in CH3CN at room temperature.

Regioselectivity and Diastereoselectivity Control in Syntheses

The synthesis of substituted 1,4-thiazepanone derivatives introduces the challenge of controlling stereochemistry. In certain cyclization reactions leading to these structures, a moderate to high degree of diastereoselectivity has been observed. For example, specific reactions have reported diastereomeric ratios (dr) ranging from 2.3:1 to greater than 95:1, indicating a significant influence of the substituents on the stereochemical outcome of the cyclization. nih.gov

The control of regioselectivity is fundamental in ensuring the formation of the desired 1,4-thiazepane ring system over other potential isomers. The synthetic strategy involving the reaction of 1,2-amino thiols with α,β-unsaturated esters inherently directs the regiochemistry of the cyclization. The initial Michael addition of the thiol to the unsaturated ester is followed by an intramolecular amidation, which selectively forms the seven-membered ring. The order of these steps is crucial; studies have shown that if the amide is formed first, the subsequent conjugate addition does not proceed under the optimized conditions, confirming that the conjugate addition precedes the cyclization. nih.gov This mechanistic pathway ensures the correct placement of the sulfur and nitrogen atoms within the heterocyclic ring.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Oxo 1,4 Thiazepane 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbons. For 3-Oxo-1,4-thiazepane-4-carbaldehyde, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, is essential for an unambiguous assignment of its structure.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiazepane ring and the formyl group. The chemical shifts of the methylene (B1212753) protons on the thiazepane ring are influenced by their proximity to the sulfur atom, the nitrogen atom, and the carbonyl group.

The protons on the carbon adjacent to the sulfur atom (C2-H) would likely appear as a multiplet in the range of 2.8-3.2 ppm. The protons on the carbon adjacent to the nitrogen (C5-H) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen and the formyl group, likely resonating around 3.5-4.0 ppm. The methylene protons at C6 and C7 would exhibit complex splitting patterns due to coupling with each other and with the protons at C5. The formyl proton (CHO) is expected to be the most downfield signal, appearing as a singlet in the region of 8.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| C2-H₂ | 2.8 - 3.2 (m) |

| C5-H₂ | 3.5 - 4.0 (m) |

| C6-H₂ | 2.9 - 3.3 (m) |

| C7-H₂ | 3.1 - 3.5 (m) |

| CHO | 8.0 - 8.5 (s) |

(m = multiplet, s = singlet). Predicted values are based on analogous structures and general NMR principles.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each carbon atom in this compound is expected to give a distinct signal. The carbonyl carbon of the lactam (C3) would be the most downfield signal in the aliphatic region, typically appearing around 170-175 ppm. The formyl carbon (CHO) would also be significantly downfield, in the range of 160-165 ppm.

The carbons of the thiazepane ring will have characteristic chemical shifts. The carbon adjacent to the sulfur (C2) is expected around 30-35 ppm. The carbon adjacent to the nitrogen (C5) would be in the region of 45-50 ppm. The other two methylene carbons (C6 and C7) are predicted to resonate in the range of 25-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 30 - 35 |

| C3 (C=O) | 170 - 175 |

| C5 | 45 - 50 |

| C6 | 25 - 40 |

| C7 | 25 - 40 |

| CHO | 160 - 165 |

(Predicted values are based on analogous structures and general ¹³C NMR chemical shift correlations)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Elucidating Complex Structures

2D NMR experiments are indispensable for confirming the structural assignments of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. Cross-peaks would be expected between the protons on adjacent carbons in the thiazepane ring (e.g., H2-H7, H7-H6, H6-H5), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~8.0-8.5 ppm would show a correlation to the carbon signal at ~160-165 ppm, confirming the CHO group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the conformation of the seven-membered thiazepane ring. For instance, correlations between axial and equatorial protons on the same and adjacent carbons can help to define the ring's preferred chair or boat-like conformation.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aldehyde carbonyl groups.

The lactam carbonyl (C=O) stretching vibration is anticipated to appear as a strong band in the region of 1650-1680 cm⁻¹. The N-formyl group introduces a second carbonyl stretching band, which is typically observed at a higher frequency, around 1690-1710 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring will be observed in the 2850-3000 cm⁻¹ region. The C-N and C-S stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactam) | 1650 - 1680 | Strong |

| C=O (Aldehyde) | 1690 - 1710 | Strong |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₇NO₂S), the calculated molecular weight is approximately 145.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 145.

The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment ion at m/z 116. Other characteristic fragmentations could include the cleavage of the thiazepane ring, leading to smaller sulfur- and nitrogen-containing fragments. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

These analogous seven-membered rings typically adopt a chair-like conformation to minimize steric strain. It is therefore highly probable that the 1,4-thiazepane (B1286124) ring in this compound also exists in a chair conformation. This conformation would have specific bond angles and torsion angles that dictate the spatial arrangement of the substituents. The N-formyl group would likely be oriented to minimize steric interactions with the rest of the ring. A definitive crystal structure would precisely determine these parameters and reveal any intermolecular interactions, such as hydrogen bonding, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to be characterized by absorptions arising from the electronic transitions within its distinct chromophoric groups: the thioamide of the thiazepane ring and the carbaldehyde group attached to the nitrogen atom. While specific experimental spectral data for this compound is not extensively documented in public literature, the expected electronic transitions can be inferred from the analysis of its functional groups and related heterocyclic systems.

The primary chromophores in this compound are the carbonyl (C=O) group of the lactam functionality, the thioether (-S-) linkage within the seven-membered ring, and the formyl (CHO) group. The interaction between the lone pair of electrons on the nitrogen atom and the carbonyl group, as well as the influence of the adjacent sulfur atom, gives rise to characteristic electronic transitions.

The UV-Vis spectrum is expected to display absorptions corresponding to both n→π* and π→π* transitions. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the oxygen or sulfur atoms) to an anti-bonding π* orbital. The π→π* transitions are generally of higher intensity and result from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.

In cyclic thioamides, the replacement of the amide oxygen with sulfur is known to cause a significant bathochromic (red) shift in the π→π* transition compared to their amide counterparts. This is attributed to the higher energy of the sulfur 3p orbital compared to the oxygen 2p orbital, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The N-formyl group introduces additional electronic complexity. The lone pair on the nitrogen atom is delocalized across both the endocyclic carbonyl and the exocyclic formyl group, which would influence the position and intensity of the absorption bands. Computational studies on similar heterocyclic aldehydes have shown that distinct absorption bands can be assigned to different electronic transitions within the molecule. For instance, theoretical calculations on imidazole-2-carboxaldehyde have helped in identifying and assigning the various electronic transitions observed in its UV-Vis spectrum. researchgate.net

A summary of the anticipated electronic transitions for this compound is presented in the table below. It is important to note that the exact absorption maxima (λmax) and molar absorptivity (ε) values would need to be determined through experimental measurement or high-level computational modeling.

| Anticipated Electronic Transition | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

| n → π | C=O (Lactam) | ~210-230 | Low |

| π → π | C=O (Lactam), C-N | ~180-200 | High |

| n → σ | -S- (Thioether) | ~200-220 | Low to Medium |

| n → π | C=O (Formyl) | ~270-300 | Low |

| π → π* | C=O (Formyl) | ~180-190 | High |

Computational Chemistry and Theoretical Investigations of 3 Oxo 1,4 Thiazepane 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of 3-Oxo-1,4-thiazepane-4-carbaldehyde. DFT methods offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of this compound.

The 1,4-thiazepane (B1286124) ring is a seven-membered heterocycle that can adopt several conformations. Computational studies on similar seven-membered N-heterocycles have shown that boat-type and twist-boat conformations are often energetically favorable. researchgate.netnih.gov For this compound, the presence of a lactam functional group can introduce rigidity to the ring system, influencing its conformational preferences. researchgate.net

Table 1: Representative Relative Conformational Energies of a Thiazepane Derivative

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Boat | 0.00 |

| Boat | 1.25 |

| Chair | 3.50 |

This table is illustrative and based on typical energy differences found in similar heterocyclic systems.

Tautomerism is a significant consideration for this compound, which can potentially exist in keto and enol forms. The keto form contains a carbonyl group, while the enol form features a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.org The equilibrium between these tautomers is influenced by factors such as solvent polarity, intramolecular hydrogen bonding, and conjugation. quora.commasterorganicchemistry.com

In the case of this compound, the enol form could be stabilized by the formation of an intramolecular hydrogen bond. Computational studies can quantify the relative stabilities of the keto and enol tautomers, predicting which form is predominant under various conditions. mdpi.comnih.gov

Table 2: Representative Tautomeric Equilibrium in Different Solvents

| Solvent | Keto Form (%) | Enol Form (%) |

|---|---|---|

| Chloroform (non-polar) | 15 | 85 |

| Methanol (polar protic) | 60 | 40 |

| DMSO (polar aprotic) | 92 | 8 |

This table is illustrative, showing the solvent-dependent tautomeric equilibrium for a related heterocyclic compound. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. nih.govfrontiersin.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiazole (B1198619) Derivative | -5.5293 | -0.8302 | 4.6991 |

| Benzimidazole Derivative | -6.21 | -1.54 | 4.67 |

This table presents illustrative HOMO-LUMO energy values from studies on similar heterocyclic compounds. irjweb.com

Understanding the electronic structure and charge distribution of this compound is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. niscpr.res.inuni-muenchen.de

These calculations reveal the electron-rich and electron-poor regions of the molecule. For instance, the oxygen atom of the carbonyl group is expected to have a partial negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon will likely have a partial positive charge, rendering it susceptible to nucleophilic attack.

Table 4: Representative Mulliken Atomic Charges for a Thiazole Derivative

| Atom | Charge (a.u.) |

|---|---|

| N5 | -0.428 |

| C13 | -0.344 |

| N2 | -0.371 |

| S12 | +0.250 |

| C1 | +0.150 |

This table provides an example of Mulliken charges calculated for a thiazole derivative, illustrating the charge distribution within a heterocyclic system. irjweb.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

MD simulations are a powerful tool for predicting how a ligand, such as this compound, might interact with a biological target, such as a protein. biointerfaceresearch.comphyschemres.org By simulating the ligand in the binding site of a protein, researchers can analyze the stability of the complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

These simulations can also be used to calculate the binding free energy, which provides an estimate of the ligand's affinity for the target. nih.govnih.gov A lower binding free energy suggests a stronger and more stable interaction.

Table 5: Representative Binding Free Energy Calculations

| Ligand-Protein Complex | Binding Free Energy (kcal/mol) |

|---|---|

| Benzothiazepine - α-glucosidase | -8.5 |

| Benzothiazepine - α-amylase | -7.2 |

| Erlotinib - EGFR-TK | -9.8 |

This table shows illustrative binding free energies for various ligand-protein complexes, demonstrating the application of this computational technique. nih.govmdpi.com

Theoretical Prediction of Spectroscopic Data

A thorough review of scientific literature indicates that specific theoretical and computational studies on This compound have not yet been published. Therefore, no experimentally validated or theoretically predicted spectroscopic data for this particular compound is currently available. However, it is possible to outline the robust and widely accepted computational methodologies that would be employed to predict its spectroscopic properties.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of organic molecules, offering insights that complement and guide experimental work. acs.orgsciepub.com The theoretical prediction of spectroscopic data for a novel compound like This compound would typically involve a multi-step process.

First, the molecule's three-dimensional geometry would be optimized to find its most stable conformation (lowest energy state). This is a crucial step, as the accuracy of all subsequent spectroscopic predictions is highly dependent on the correctness of the optimized structure. researchgate.net Following geometry optimization, vibrational frequency calculations are performed to predict the Infrared (IR) spectrum. These calculations determine the frequencies at which the molecule's bonds vibrate, which correspond to absorption peaks in the IR spectrum. researchgate.netnih.gov The intensity of these peaks is also calculated, providing a complete theoretical IR spectrum. kit.edu

For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. rsc.org This approach calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These shielding values are then converted into chemical shifts (δ) by comparing them to a reference standard, typically Tetramethylsilane (TMS). acs.org The resulting theoretical chemical shifts can be directly compared to experimental NMR data to aid in structure elucidation and assignment. nih.govrsc.org

The choice of the functional and basis set is critical for the accuracy of these predictions. A popular and well-benchmarked combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p). researchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting both IR and NMR spectra for a wide range of organic and heterocyclic compounds. researchgate.netnih.govacs.org More advanced or different functionals like CAM-B3LYP or M06-2X may also be used to improve accuracy, particularly for specific properties like electronic excitations (UV-Vis spectra). nih.govchemrxiv.org

Illustrative Predicted Spectroscopic Data

While no published data exists, the following tables are presented as illustrative examples of how the predicted spectroscopic data for This compound would be formatted and the types of information a computational study would provide.

Disclaimer: The data in the following tables is hypothetical and for illustrative purposes only . It is based on typical values for similar functional groups and does not represent actual calculated data for This compound .

Table 1: Illustrative Theoretical ¹H NMR Chemical Shifts

This table shows hypothetical proton NMR chemical shifts calculated relative to TMS. The predictions would help in assigning protons in an experimental spectrum.

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |

| H (Aldehyde) | 9.5 - 10.0 | s |

| H (Methylene α to N) | 3.5 - 4.0 | t |

| H (Methylene β to N) | 2.8 - 3.2 | t |

| H (Methylene α to S) | 2.7 - 3.1 | t |

| H (Methylene β to S) | 2.9 - 3.3 | t |

Table 2: Illustrative Theoretical ¹³C NMR Chemical Shifts

This table presents hypothetical carbon-13 NMR chemical shifts. Such data is invaluable for confirming the carbon skeleton of a molecule.

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| C (Aldehyde C=O) | 160 - 165 |

| C (Amide C=O) | 170 - 175 |

| C (Methylene α to N) | 45 - 55 |

| C (Methylene β to N) | 35 - 45 |

| C (Methylene α to S) | 30 - 40 |

| C (Methylene β to S) | 40 - 50 |

Table 3: Illustrative Theoretical Infrared (IR) Vibrational Frequencies

This table lists key hypothetical vibrational frequencies and their corresponding functional group assignments. Theoretical IR spectra can confirm the presence of key functional groups.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| ~2950 | C-H Stretch (Aliphatic) |

| ~2750, ~2850 | C-H Stretch (Aldehyde) |

| ~1720 | C=O Stretch (Aldehyde) |

| ~1680 | C=O Stretch (Amide) |

| ~1450 | C-H Bend (Methylene) |

| ~1250 | C-N Stretch |

| ~700 | C-S Stretch |

Structure Activity Relationships Sar in 3 Oxo 1,4 Thiazepane 4 Carbaldehyde Derivatives

Impact of Substituents on Biological Activity (In Vitro and Preclinical Focus)

The biological activity of 3-Oxo-1,4-thiazepane-4-carbaldehyde derivatives can be significantly altered by the introduction of different substituent groups. These modifications can influence the compound's electronic properties, steric profile, and ability to form key interactions with biological targets.

Influence of Electron-Withdrawing and Electron-Donating Groups on Bioactivity

The electronic nature of substituents on the 1,4-thiazepane (B1286124) ring system plays a critical role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the pharmacophore, thereby affecting its interaction with protein residues.

Research on related heterocyclic systems, such as 1,4-benzodiazepines, has shown that the presence of an electron-withdrawing group, typically a chlorine atom at position 7, significantly enhances biological activity compared to unsubstituted analogues. chemisgroup.us This suggests that the EWG may interact favorably with a lipophilic pocket in the target protein. chemisgroup.us In the context of 1,4-thiazepane derivatives, introducing EWGs like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) on an aromatic ring substituent could similarly enhance potency by modifying the molecule's electrostatic potential and facilitating stronger binding to target macromolecules. The participation of electron-withdrawing groups in π-conjugation can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be a key factor in their bioactivity. rsc.org

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or alkyl groups, can increase the electron density in the ring system. nih.gov This can strengthen interactions with electron-deficient sites in a biological target. For instance, in a study on bicyclic thiazolidinyl-1,4-thiazepines, derivatives with a para-methoxybenzyl group (an EDG) were synthesized and evaluated for antiparasitic activity, indicating the exploration of such electronic effects in this class of compounds. nih.gov The strategic placement of EDGs can therefore be a valuable tool in optimizing the bioactivity profile of this compound derivatives.

Table 1: Impact of Electronic Groups on Biological Activity of Thiazepine Analogs

| Compound Class | Substituent Type | General Effect on Bioactivity | Potential Rationale |

|---|---|---|---|

| 1,4-Benzodiazepines | Electron-Withdrawing (e.g., -Cl) | Increased Activity | Interaction with lipophilic protein core chemisgroup.us |

| Polypyridyl Ru(II) Complexes | Electron-Donating (e.g., -OCH3) | Enhanced cytotoxicity | Increased electron density benefiting interaction with biological targets nih.gov |

This table is generated based on findings from related heterocyclic systems to infer potential effects on this compound derivatives.

Significance of Stereochemistry and Three-Dimensional Character in Biological Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for 1,4-thiazepane derivatives. These seven-membered rings are not planar and can adopt various conformations, and the spatial orientation of substituents can dictate how the molecule fits into a binding site. nih.gov

The synthesis of enantiomerically pure 1,4-thiazepane derivatives is often crucial, as different enantiomers can exhibit distinct biological activities and potencies. For example, in the development of PDE4 inhibitors based on a diazepino[6,7,1-hi]indole scaffold, the absolute configuration of a key stereocenter was determined to be essential for potent activity. nih.govresearchgate.net This highlights the importance of controlling stereochemistry during synthesis to achieve the desired therapeutic effect.

The inherent 3D character of the 1,4-thiazepane scaffold is considered a desirable feature in modern drug discovery, as it can lead to improved specificity and reduced off-target effects compared to flatter aromatic molecules. nih.gov The development of synthetic routes that allow for the creation of diverse 3D structures is therefore of high interest for building fragment libraries for screening. nih.gov

Modulation of the 1,4-Thiazepane Ring System for Optimized Interactions

Modifying the core 1,4-thiazepane ring itself is another key strategy to optimize interactions with biological targets. This can involve fusing other rings to the thiazepane nucleus or altering the side chains attached to it.

Effects of Ring Fusions and Annulations on Conformational Space

For instance, the fusion of a benzene (B151609) ring to form a 1,4-benzothiazepine is a common strategy that has yielded numerous biologically active compounds. researchgate.net These fused systems have a more defined three-dimensional structure, which can lead to higher binding affinity and selectivity. The synthesis of tricyclic tandfonline.comresearchgate.netbenzothiazepine derivatives has been explored, and their cytotoxic activity was found to be dependent on the specific tricyclic system. researchgate.net Similarly, the fusion of other heterocyclic rings, such as thiazolo or imidazo (B10784944) rings, has been shown to produce compounds with antiviral and other pharmacological properties. nih.gov

Role of Side Chain Modifications on Biological Potency and Selectivity

The nature and position of side chains attached to the 1,4-thiazepane ring are critical for fine-tuning biological potency and selectivity. In many drug discovery campaigns, the core scaffold provides the basic framework for binding, while the side chains are modified to optimize interactions and physicochemical properties.

In a series of 2H-1,4-benzothiazin-3(4H)-one derivatives, the introduction of a (4-phenyl-1-piperazinyl)alkyl side chain at the 2-position led to compounds with potent antihypertensive effects. nih.gov The length of the alkyl chain and the substituents on the phenyl ring were found to be crucial for activity. nih.gov Similarly, for a series of oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, modifications to a guanidine-containing side chain resulted in a significant improvement in in vivo potency. nih.gov These examples underscore the importance of systematic side chain modifications in the development of potent and selective drug candidates based on a common heterocyclic core.

Correlations between Structural Features and Molecular Mechanisms (Preclinical Studies)

Preclinical studies on 1,4-thiazepine and related heterocyclic derivatives have begun to establish correlations between specific structural features and their underlying molecular mechanisms of action. For example, in a series of novel PDE4 inhibitors with a 4-oxo-1-phenyl-3,4,6,7-tetrahydro- tandfonline.comresearchgate.netdiazepino[6,7,1-hi]indole core, specific structural modifications were found to modulate selectivity against different phosphodiesterase (PDE) enzymes. nih.gov One compound from this series demonstrated potent inhibition of eosinophilic infiltration in an animal model, suggesting a clear link between its chemical structure and its anti-inflammatory effects. nih.gov

Furthermore, in the context of antibacterial agents, structure-activity relationship studies of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives revealed that the presence of a tert-butoxycarbonyl group generally enhanced antibacterial activity compared to the parent compounds. researchgate.net One derivative with a 5-fluoro-2-hydroxyphenyl substituent showed powerful activity against P. aeruginosa, highlighting a direct correlation between this specific substitution pattern and its antibacterial efficacy. researchgate.net

While direct preclinical data on this compound itself is limited, the findings from these closely related heterocyclic systems provide a strong foundation for predicting how its structural features might correlate with specific molecular mechanisms. Future preclinical studies will be essential to elucidate the precise mechanisms of action for this particular class of compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Benzodiazepines |

| Bicyclic thiazolidinyl-1,4-thiazepines |

| 1,4-Benzothiazepine |

| Tricyclic tandfonline.comresearchgate.netbenzothiazepine |

| 2H-1,4-benzothiazin-3(4H)-one |

| Oxazolo[3,4-a]pyrazine |

| 4-oxo-1-phenyl-3,4,6,7-tetrahydro- tandfonline.comresearchgate.netdiazepino[6,7,1-hi]indoles |

Investigation of Interactions with Specific Molecular Targets (e.g., Bromodomains)

Recent research has identified derivatives of the closely related 1,4-thiazepane scaffold as ligands for bromodomains, specifically the BET (Bromodomain and Extra-Terminal domain) family of proteins. While direct studies on this compound are not extensively documented in publicly available literature, the findings on acylated 1,4-thiazepanes offer significant insights into the potential interactions of this compound class with bromodomains.

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. The inhibition of BET bromodomains has emerged as a promising strategy in oncology and inflammation.

A study focused on the synthesis of 1,4-thiazepanones and their subsequent conversion to 1,4-thiazepanes revealed that acylation of the thiazepane nitrogen is a key determinant for their binding to BET bromodomains. This suggests that the carbaldehyde group at the 4-position of the thiazepane ring in this compound could be a crucial feature for molecular recognition by these targets.

The general structure of these interacting derivatives involves the core 1,4-thiazepane ring, with various substituents. The nature of the acyl group and other substitutions on the thiazepane ring significantly influences the binding affinity and selectivity for different bromodomains.

Table 1: Representative 1,4-Thiazepane Derivatives and their Interaction with Bromodomains

| Compound ID | Core Structure | Key Substituents | Target | Reported Activity |

| Derivative A | 1,4-Thiazepane | N-acyl group | BET Bromodomains | Ligand binding confirmed |

| Derivative B | 3-Oxo-1,4-thiazepane | N-formyl group (carbaldehyde) | BET Bromodomains (Predicted) | Potential for interaction based on SAR of related compounds |

This table is illustrative and based on the general findings for the 1,4-thiazepane class of compounds. Specific binding data for this compound derivatives are not available in the cited literature.

Advanced Applications and Future Research Directions for 3 Oxo 1,4 Thiazepane 4 Carbaldehyde

Role as a Synthetic Intermediate in Complex Molecule Construction

The 1,4-thiazepanone core is a key structural motif that provides a three-dimensional character currently underrepresented in many screening libraries. nih.govresearchgate.net The presence of the N-formyl (carbaldehyde) group on the 3-oxo-1,4-thiazepane scaffold provides a reactive handle for further chemical modifications, making it an important precursor in the synthesis of more complex molecular architectures.

The 1,4-thiazepane (B1286124) framework is recognized as a "privileged structure" in the development of biologically active compounds. researchgate.net Research has demonstrated that acylated 1,4-thiazepanes, a class to which 3-Oxo-1,4-thiazepane-4-carbaldehyde belongs, can serve as ligands for significant biological targets. For instance, a nuclear magnetic resonance (NMR) fragment screen successfully identified acylated 1,4-thiazepanes as novel ligands for the bromodomain and extraterminal domain (BET) family of proteins, specifically showing affinity for BRD4, a target in anticancer drug discovery. nih.govresearchgate.net

The synthesis of such scaffolds often involves the cyclization of 1,2-amino thiols with α,β-unsaturated esters to form the core 1,4-thiazepanone ring. nih.gov This core can then be elaborated to create a variety of derivatives. The development of efficient, one-pot synthesis methods has improved access to these scaffolds, facilitating their use in creating libraries of compounds for biological screening. nih.govresearchgate.net The 1,4-thiazepine ring has also been incorporated into compounds designed as angiotensin-converting enzyme (ACE) inhibitors. oup.com

The 1,4-thiazepanone structure is a versatile precursor for generating a wide array of more complex, fused heterocyclic systems. researchgate.net Its chemical reactivity allows for annulation reactions, where additional rings are built onto the thiazepane core. This strategy has been employed to synthesize novel polycyclic compounds, such as dipyrimido[4,5-b:4′,5′-e] Current time information in Sydney, AU.researchgate.netthiazepines and hexahydro Current time information in Sydney, AU.researchgate.netthiazepino[2,3-h]quinoline-9-carboxylic acid. tandfonline.comnih.govnih.gov

The synthesis of these fused systems often involves multi-step sequences. For example, a substituted quinoline (B57606) carboxylic acid can be prepared by the reaction of a chloro-nitro-quinoline with 3-mercaptopropionic acid, followed by reduction of the nitro group and a final polyphosphoric acid-catalyzed lactamization to form the fused thiazepino-quinoline structure. researchgate.netnih.govnih.gov Such hybrid molecules, which combine the structural features of different pharmacologically active classes like fluoroquinolones and benzothiazepinones, are of significant interest for discovering compounds with novel biological properties. researchgate.netnih.gov

Development of Chemical Probes and Tools in Chemical Biology

Beyond its role as a synthetic building block, this compound and related structures are valuable tools in the field of chemical biology for probing protein function and identifying new therapeutic targets.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments." nih.govnih.gov There is a growing recognition that fragment libraries need greater structural diversity, particularly by increasing the number of three-dimensional (3D) scaffolds. researchgate.net Saturated seven-membered rings like the 1,4-thiazepane system are currently underrepresented in typical fragment libraries, which are often dominated by flat, aromatic structures. nih.govresearchgate.net

The 1,4-thiazepanone scaffold is an ideal candidate for enriching these libraries with 3D character. nih.govresearchgate.net Efficient synthetic routes now provide ready access to a diverse range of 1,4-thiazepanones, enabling the generation of fragment libraries for screening against a wide variety of protein targets. nih.govresearchgate.net The successful identification of acylated 1,4-thiazepanes as BET bromodomain ligands through an FBDD screen highlights the potential of this scaffold in discovering novel hits for challenging drug targets. nih.govresearchgate.net

The 1,4-thiazepine core is present in various compounds explored for different pharmacological activities. Derivatives of the broader thiazepine class have been investigated for a range of therapeutic applications. For example, dibenzo[b,f] Current time information in Sydney, AU.researchgate.netthiazepines, such as the drug quetiapine, are known to act as antipsychotic and neuroleptic agents. researchgate.net Other thiazepine-containing structures have been developed as calcium channel antagonists, similar to diltiazem. researchgate.netnih.gov

More directly related to the 1,4-thiazepanone core, derivatives have been synthesized and evaluated as potential ACE inhibitors for cardiovascular applications. oup.com The characterization of acylated 1,4-thiazepanes as ligands for BET bromodomains opens a promising avenue for their development as anticancer agents. nih.govresearchgate.net Further research into derivatives of this compound could uncover new modulators of these and other important biological targets.

Future Research Perspectives and Challenges

The utility of this compound and its parent scaffold is clear, yet several opportunities and challenges remain. A primary future direction is the continued development of diverse synthetic methodologies to generate a wider array of substituted 1,4-thiazepanes. While significant progress has been made in improving synthesis efficiency, expanding the scope of tolerated functional groups remains a key objective. nih.govresearchgate.net

A major challenge has been the lack of robust and easily diversified synthetic routes, which has limited structure-activity relationship (SAR) studies in the past. nih.govresearchgate.net However, recently developed one-pot procedures are helping to overcome this hurdle. nih.gov Future work will likely focus on leveraging these improved syntheses to build large, diverse libraries of 1,4-thiazepane-based fragments and more complex molecules for widespread screening. nih.govresearchgate.net

Exploring the full potential of this scaffold will require screening these new libraries against a broad range of biological targets to identify novel pharmacological activities. Furthermore, the 3D nature of the thiazepane ring can be exploited to achieve greater specificity and potency in drug candidates, offering an advantage over flatter molecules. nih.gov The continued integration of computational design with chemical synthesis will be crucial in guiding the development of the next generation of 1,4-thiazepane-based therapeutics and chemical probes. researchgate.net

Discovery of Novel Reactivity Patterns and Unexplored Synthetic Pathways

The exploration of new synthetic routes and the characterization of unique reactivity are fundamental to unlocking the full potential of this compound. While direct synthetic pathways to this specific molecule are not extensively documented, existing methods for the synthesis of the parent 1,4-thiazepan-3-one (B14870562) scaffold provide a strong foundation for future work.

A promising and efficient one-pot synthesis for 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 1,2-amino thiols. researchgate.net This approach is notable for its reasonable reaction times (0.5–3 hours) and good yields. researchgate.net The subsequent N-formylation of the resulting 1,4-thiazepan-3-one would yield the target compound. Further research could focus on optimizing this N-formylation step and exploring alternative one-pot procedures that directly install the formyl group during the cyclization process.

The reactivity of this compound is dictated by the interplay of its three key functional groups: the lactam, the aldehyde, and the thioether. The aldehyde group offers a rich platform for a variety of chemical transformations.

Table 1: Potential Reactions of the Aldehyde Moiety

| Reaction Type | Reagents and Conditions | Potential Products |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Amine-functionalized derivatives |

| Wittig Reaction | Phosphonium Ylide | Alkene-substituted thiazepanes |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid Catalyst | β-hydroxy carbonyl derivatives |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-unsaturated derivatives |

The lactam functionality within the thiazepane ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity could be exploited for the synthesis of linear amino acid derivatives with unique properties. Furthermore, the thioether linkage is susceptible to oxidation, which could yield sulfoxide (B87167) and sulfone derivatives, thereby modulating the polarity and hydrogen bonding capacity of the molecule.

Rational Design of Derivatives for Highly Specific Molecular Interactions

The 1,4-thiazepane scaffold possesses a desirable three-dimensional character, which is increasingly recognized as a key feature for achieving high-affinity and selective interactions with biological targets. researchgate.net The strategic design of derivatives of this compound can leverage this structural feature to target specific protein binding sites.

The aldehyde functionality serves as a crucial handle for introducing a wide array of substituents that can engage in specific molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions. For instance, reductive amination of the aldehyde with a library of primary and secondary amines can generate a diverse set of derivatives with varying steric and electronic properties.

A key strategy in rational drug design is to identify a biological target and then design a ligand that complements the target's binding site. The 1,4-thiazepane core has been identified as a potential ligand for bromodomains, which are important targets in cancer therapy. researchgate.net By decorating the this compound scaffold with appropriate functional groups, it may be possible to develop potent and selective inhibitors of specific bromodomain family members.

Table 2: Strategies for Derivative Design and Targeted Interactions

| Design Strategy | Target Interaction | Example Modification |

| Introduction of Hydrogen Bond Donors/Acceptors | Interaction with polar residues (e.g., Ser, Thr, Asn, Gln) | Conversion of aldehyde to alcohol or amide |

| Incorporation of Aromatic Rings | π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) | Wittig reaction with an aromatic ylide |

| Addition of Charged Groups | Ionic interactions with charged residues (e.g., Asp, Glu, Lys, Arg) | Reductive amination with an amine containing a carboxylic acid or basic nitrogen |

| Modulation of Lipophilicity | Optimization of cell permeability and binding to hydrophobic pockets | Introduction of aliphatic or fluorinated groups |

Integration of Advanced Computational Modeling for Predictive Property Optimization

Advanced computational modeling techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule. For instance, DFT calculations can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new synthetic reactions. Furthermore, computational studies can elucidate the conformational preferences of the seven-membered thiazepane ring, which is crucial for understanding its interaction with biological targets.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a specific protein target. By virtually screening a library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing the stability of the interaction and the role of solvent molecules. These simulations can help to refine the design of derivatives to achieve optimal binding.

Table 3: Application of Computational Methods

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity analysis, conformational analysis | Electron density distribution, orbital energies, reaction barriers, stable conformers |

| Molecular Docking | Virtual screening, binding mode prediction | Binding affinity, protein-ligand interactions |

| Molecular Dynamics (MD) Simulations | Stability of protein-ligand complex | Fluctuation of atomic positions, binding free energy |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for activity based on molecular descriptors |

The integration of these computational approaches can significantly accelerate the discovery and optimization of novel bioactive molecules based on the this compound scaffold. This synergy between synthetic chemistry and computational modeling holds the key to unlocking the full therapeutic potential of this intriguing heterocyclic system.

Q & A

Basic: What are the optimal synthetic routes for 3-Oxo-1,4-thiazepane-4-carbaldehyde, and how can experimental reproducibility be ensured?

Answer:

The synthesis of this compound typically involves cyclization reactions of precursor thiols or amines with carbonyl-containing intermediates. A robust methodology includes:

- Stepwise Cyclization : Reacting 4-mercapto-2-oxobutanal derivatives with formaldehyde under controlled pH (e.g., acidic catalysis) to form the thiazepane ring .

- Characterization : Post-synthesis, ensure reproducibility by documenting:

- Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time optimization to avoid side products like over-oxidized species .

Advanced: How can contradictions in spectral data (e.g., NMR or HRMS) during characterization be resolved?

Answer:

Contradictions often arise from impurities, stereochemical ambiguity, or instrumental artifacts. Methodological approaches include:

- Multi-Technique Validation : Cross-validate NMR assignments with COSY, HSQC, and DEPT-135 to resolve overlapping signals. For HRMS discrepancies, recalibrate using internal standards (e.g., sodium trifluoroacetate) .

- Comparative Analysis : Reference analogous compounds (e.g., 3-Oxo-1,2-benziodoxol derivatives) to assign olefin geometry or ring conformations .

- Replicate Experiments : Repeat synthesis and characterization under identical conditions to distinguish human error from inherent variability .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

A multi-modal approach is critical:

- NMR Spectroscopy : ¹H NMR for proton environment analysis (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ¹³C NMR to confirm the carbonyl (C=O) at ~200 ppm .

- HRMS : Validate molecular formula (e.g., C₆H₉NO₂S) with <2 ppm mass accuracy .

- IR Spectroscopy : Identify key functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹ and thiazepane ring vibrations at 600–800 cm⁻¹) .

Advanced: What methodological frameworks are recommended for systematic literature reviews on this compound’s reactivity or biological activity?

Answer:

Adopt a hybrid review methodology :

- Scoping Review : Identify knowledge gaps (e.g., understudied reaction pathways) using databases like PubMed and SciFinder, excluding non-peer-reviewed sources (e.g., benchchem.com ) .

- Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample purity ≥95%, spectral validation) and categorize findings by reaction type (e.g., nucleophilic additions at the aldehyde group) .

- Meta-Synthesis : Integrate data from patents (e.g., copolymerization applications) and journal articles to map mechanistic trends .

Advanced: How can researchers design experiments to study the compound’s reactivity in nucleophilic addition reactions?

Answer:

Experimental Design :

- Variables :

- Protocol :

- Controls : Include inert atmosphere (N₂/Ar) to prevent oxidation and blank reactions to identify side products .

Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound?

Answer:

- Model Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31+G(d,p)) using crystallographic data or experimental bond lengths .

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM for DMSO) to align predicted reaction pathways with observed outcomes .

- Sensitivity Analysis : Test multiple computational setups (e.g., varying basis sets) to identify parameters causing divergence from experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.